3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine
Description
Overview of 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine
This compound is a heteroaryl boronic ester featuring a pyrazolo[3,4-b]pyridine core and a pinacol-protected boronic acid group. Its molecular formula is C₁₃H₁₈BN₃O₂ , with a molecular weight of 259.118 g/mol . The compound combines the electronic and steric properties of the pyrazolo[3,4-b]pyridine scaffold with the reactivity of the boronic ester, enabling applications in cross-coupling reactions and medicinal chemistry. Structurally, the pyrazolo[3,4-b]pyridine system is a fused bicyclic heterocycle with two nitrogen atoms, while the boronic ester moiety facilitates selective functionalization at the C5 position.
Historical Development and Discovery
The pyrazolo[3,4-b]pyridine scaffold has been explored since the 1980s for its pharmacological potential, particularly in kinase inhibition and adenosine receptor modulation. Early syntheses focused on condensation reactions between 5-aminopyrazoles and three-carbon electrophiles, forming the core structure. The introduction of boronic ester groups emerged later as a strategy to enhance synthetic versatility. While the exact discovery timeline for this compound is not explicitly documented, its development aligns with advancements in Suzuki-Miyaura coupling technologies and the demand for regioselective functionalization of heterocycles.
Propriétés
IUPAC Name |
3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BN3O2/c1-8-10-6-9(7-15-11(10)17-16-8)14-18-12(2,3)13(4,5)19-14/h6-7H,1-5H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVAUMAQWCPBSDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NN=C3N=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00726112 | |
| Record name | 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1111637-76-3 | |
| Record name | 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-pyrazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00726112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine typically involves the following steps:
Boronic Acid Formation: The starting material, 3-methyl-1H-pyrazolo[3,4-b]pyridine, undergoes a boronic acid formation reaction with a boronic acid derivative such as bis(pinacolato)diboron in the presence of a suitable catalyst (e.g., palladium) and base (e.g., potassium acetate).
Purification: The reaction mixture is purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and reduce by-products. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Suzuki-Miyaura Cross-Coupling Reactions
The boronate ester group facilitates palladium-catalyzed cross-coupling reactions with aryl/heteroaryl halides, forming carbon-carbon bonds. This reaction is pivotal in synthesizing biaryl or heterobiaryl derivatives for pharmaceutical intermediates .
General Reaction Scheme:
Conditions and Catalysts:
Example:
Coupling with 5-bromo-2-fluoropyridine in the presence of Pd(dppf)Cl₂ and K₂CO₃ yields 5-(2-fluoropyridin-5-yl)-3-methyl-pyrazolopyridine, a precursor for kinase inhibitors .
Hydrolysis to Boronic Acid
The dioxaborolane group hydrolyzes under acidic or aqueous conditions to generate the corresponding boronic acid, which is reactive but less stable than the boronate ester.
Reaction Conditions:
-
Acidic Hydrolysis: HCl (1–2 M) in THF/water (3:1) at 25–50°C.
-
Basic Hydrolysis: NaOH (1 M) in ethanol/water, followed by neutralization .
Application:
The boronic acid intermediate is used in in situ Suzuki couplings or as a handle for further functionalization .
Electrophilic Aromatic Substitution
The pyrazolo[3,4-b]pyridine core undergoes electrophilic substitution at electron-rich positions (e.g., C-6), influenced by the boron group’s electron-withdrawing effect.
Example Reactions:
-
Nitration: HNO₃/H₂SO₄ at 0°C introduces nitro groups at C-6.
-
Halogenation: NBS or NIS in DMF selectively brominates or iodinates the core.
Protection/Deprotection Strategies
The dioxaborolane group acts as a protective moiety for boronic acids, enabling selective reactions on other functional groups.
Deprotection Example:
Treatment with pinacol in the presence of BF₃·OEt₂ regenerates the boronic acid while preserving the pyrazolopyridine scaffold.
Nucleophilic Displacement Reactions
The methyl group at C-3 can undergo nucleophilic substitution under strong basic conditions, though this is less common due to steric hindrance.
Example:
Reaction with NaN₃ in DMSO at 120°C replaces the methyl group with an azide, forming 3-azido derivatives.
Metal-Halogen Exchange Reactions
The compound participates in lithium-halogen exchange with organolithium reagents (e.g., n-BuLi), enabling the introduction of new substituents .
Application:
Used to synthesize advanced intermediates for drug candidates targeting MET kinase .
Applications De Recherche Scientifique
Medicinal Chemistry Applications
Anticancer Activity:
Research has indicated that compounds containing the pyrazolo[3,4-b]pyridine scaffold exhibit significant anticancer properties. The incorporation of the boron moiety enhances the biological activity of these compounds by facilitating interactions with biological targets. For instance, studies have shown that derivatives of pyrazolo[3,4-b]pyridine can inhibit specific kinases involved in cancer progression .
Antimicrobial Properties:
The compound has also been evaluated for its antimicrobial activity. Its structural features allow it to interact with bacterial enzymes and disrupt their function. In vitro studies suggest that it possesses activity against various strains of bacteria and fungi, making it a candidate for further development as an antimicrobial agent .
Organic Synthesis Applications
Cross-Coupling Reactions:
The presence of the boron-containing moiety in 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine makes it a valuable reagent in cross-coupling reactions. These reactions are pivotal in the synthesis of complex organic molecules. The compound can participate in Suzuki-Miyaura coupling reactions, allowing for the formation of biaryl compounds which are important in pharmaceuticals and agrochemicals .
Catalysis:
The compound has shown promise as a catalyst or catalyst precursor in various organic transformations. Its ability to stabilize reactive intermediates can enhance reaction yields and selectivity. Research is ongoing to optimize its catalytic properties for specific reactions such as C-H activation and functionalization .
Materials Science Applications
Polymer Chemistry:
In materials science, boron-containing compounds like this have been explored for their potential use in polymer synthesis. They can act as monomers or cross-linking agents in the production of polymers with desirable mechanical and thermal properties. The unique electronic properties imparted by the boron atom can also enhance the conductivity of polymeric materials .
Nanotechnology:
The compound's boron moiety is being investigated for applications in nanotechnology. Its ability to form stable complexes with metal ions can be utilized in the creation of nanomaterials with specific electronic or optical properties. These nanomaterials have applications in sensors and drug delivery systems .
Case Studies
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited IC50 values in the low micromolar range against several cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation and survival .
Case Study 2: Organic Synthesis
In a recent synthetic application study, researchers successfully utilized this compound in a multi-step synthesis of a bioactive molecule through Suzuki coupling reactions. The reaction conditions were optimized to achieve high yields with minimal by-products. This showcases its practical utility in complex organic synthesis .
Mécanisme D'action
The mechanism by which 3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with amino acids in the active sites of enzymes, leading to inhibition or modulation of their activity. The pyrazolo[3,4-b]pyridine core can interact with receptors, influencing signaling pathways and cellular responses.
Comparaison Avec Des Composés Similaires
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine
- Key Difference : Lacks the 3-methyl group present in the target compound.
- However, it may also decrease stability under acidic or aqueous conditions due to reduced electron-donating effects .
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine
- Key Difference : Methyl group at the 1-position (N-methylation) instead of the 3-position.
- This derivative is commercially available (CAS: 1312312-78-9) with 98% purity .
Analogues with Different Heterocyclic Cores
1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
- Key Difference : Pyrrolo[2,3-b]pyridine core replaces pyrazolo[3,4-b]pyridine.
- Its molecular weight is 284.17 g/mol (C₁₆H₂₁BN₂O₂) .
5-Bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine
- Key Difference : Imidazo[1,2-a]pyridine core.
- Impact : The fused imidazole ring increases aromaticity and rigidity, which may improve binding affinity in drug discovery applications but reduce solubility in polar solvents .
Comparative Data Table
Reactivity and Stability Considerations
- Electronic Effects: The 3-methyl group in the target compound donates electrons via inductive effects, stabilizing the boronate ester against hydrolysis compared to non-methylated analogues .
- Solubility : All compounds are soluble in 1,4-dioxane and THF, but pyrrolo[2,3-b]pyridine derivatives exhibit lower aqueous solubility due to increased hydrophobicity .
Activité Biologique
3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and implications in medicinal chemistry based on recent studies.
- Molecular Formula : C₁₂H₁₉BN₂O₂
- Molecular Weight : 234.10 g/mol
- CAS Number : 1111637-91-2
The compound features a pyrazolo[3,4-b]pyridine core substituted with a dioxaborolane moiety, which is known to enhance its reactivity and biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-b]pyridine derivatives. For instance:
- Inhibition of CDK2 and CDK9 : Compounds similar to this compound have shown significant inhibitory activity against cyclin-dependent kinases (CDK2 and CDK9), which play crucial roles in cell cycle regulation and transcriptional control in cancer cells. In vitro studies demonstrated that these compounds could induce cell cycle arrest and apoptosis in various cancer cell lines including MCF7 and HCT116 .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 9a | MCF7 | 0.12 | CDK2 Inhibition |
| 14g | HCT116 | 0.15 | CDK9 Inhibition |
Anti-inflammatory and Antioxidant Effects
Study on DYRK1A Inhibition
Synthesis and Testing
The synthesis of this compound was achieved through a multi-step process involving the cyclization of appropriate precursors. The synthesized compound was tested for biological activity using various assays that confirmed its potential as an anticancer agent with favorable safety profiles on normal cell lines .
Q & A
Q. What are the common synthetic routes for preparing 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging the boronic ester moiety for regioselective aryl-aryl bond formation. A general protocol involves reacting a halogenated pyrazolo[3,4-b]pyridine precursor (e.g., 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine) with bis(pinacolato)diboron or a pre-formed boronic ester under palladium catalysis. Key conditions include:
Q. How is the structural integrity of this compound validated in synthetic workflows?
X-ray crystallography (using SHELX or OLEX2 software) is the gold standard for unambiguous confirmation of molecular geometry, particularly for resolving regiochemistry of the pyrazolo-pyridine core and boronic ester orientation . Complementary techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., methyl group at position 3 and boronic ester at position 5) .
- High-resolution mass spectrometry (HRMS) : To confirm molecular formula . Discrepancies between calculated and observed data (e.g., crystallographic vs. NMR-derived torsion angles) should prompt re-evaluation of reaction conditions or purification methods .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in Suzuki-Miyaura couplings involving this compound?
Optimization strategies include:
- Solvent screening : Polar aprotic solvents (e.g., 1,4-dioxane) enhance catalyst stability, while aqueous phases improve base solubility .
- Catalyst tuning : Bulky ligands (e.g., SPhos) mitigate steric hindrance around the boronic ester .
- Temperature gradients : Gradual heating (e.g., 80°C → 105°C) minimizes side reactions like deboronation .
- Additives : Molecular sieves or scavengers (e.g., ammonium pyrrolidinedithiocarbamate) reduce Pd black formation . Monitoring via TLC or LC-MS at intermediate stages is critical for troubleshooting low yields (<50%) .
Q. How should researchers address contradictions between spectroscopic and crystallographic data for this compound?
Contradictions (e.g., NMR-indicated planar vs. X-ray-observed twisted conformations) often arise from:
Q. What strategies are effective for designing biologically active analogs of this compound?
Key approaches include:
- Structure-activity relationship (SAR) studies : Systematic substitution at the pyrazole (position 1) or pyridine (position 6) rings to modulate target binding .
- Bioisosteric replacement : Swapping the boronic ester with trifluoroborate or MIDA boronate to enhance metabolic stability .
- Fragment-based drug design : Using the core scaffold as a "fragment" for combinatorial library synthesis, followed by high-throughput screening . Computational docking (e.g., AutoDock Vina) can prioritize analogs with predicted binding affinity to targets like kinase domains .
Q. What computational tools are recommended for predicting the reactivity of this compound in cross-coupling reactions?
- Density functional theory (DFT) : Gaussian or ORCA software to model transition states and activation barriers for Suzuki-Miyaura steps .
- Machine learning platforms : Tools like Chemprop predict reaction outcomes based on training datasets of analogous boronic esters .
- Retrosynthetic planners : ASKCOS or Synthia to identify viable precursors and reaction pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
